molecular formula C14H13N3O3S B5979362 N-1H-indazol-7-yl-4-methoxybenzenesulfonamide

N-1H-indazol-7-yl-4-methoxybenzenesulfonamide

Cat. No. B5979362
M. Wt: 303.34 g/mol
InChI Key: ITHKEPURULZLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-indazol-7-yl-4-methoxybenzenesulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3.

Mechanism of Action

N-1H-indazol-7-yl-4-methoxybenzenesulfonamide inhibits the activity of JMJD3 by binding to its active site and blocking its demethylase activity. This leads to an increase in the levels of H3K27me3, a histone modification that is associated with gene repression. The inhibition of JMJD3 by this compound has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of JMJD3, which makes it a valuable tool for studying the role of JMJD3 in various biological processes. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the use of N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in scientific research. One potential direction is the use of this compound as a tool for studying the role of JMJD3 in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the use of this compound in combination with other drugs for the treatment of cancer. Additionally, the development of more potent and selective inhibitors of JMJD3 based on the structure of this compound could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-1H-indazol-7-yl-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 1H-indazole-7-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has been used in various scientific research studies. It has been shown to inhibit the activity of JMJD3, a histone demethylase that plays a crucial role in various biological processes such as inflammation, cell differentiation, and cancer. This compound has been used to study the role of JMJD3 in diseases such as cancer, Alzheimer's disease, and autoimmune disorders.

properties

IUPAC Name

N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-20-11-5-7-12(8-6-11)21(18,19)17-13-4-2-3-10-9-15-16-14(10)13/h2-9,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHKEPURULZLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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